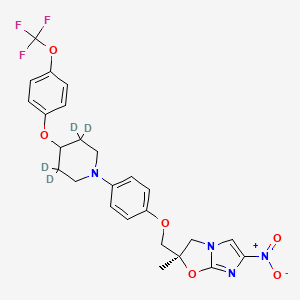

Delamanid-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H25F3N4O6 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2 |

InChI Key |

XDAOLTSRNUSPPH-JUENFIMFSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Delamanid-d4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Delamanid-d4, the deuterated analog of the anti-tuberculosis drug Delamanid. This document covers its chemical structure, and physical and chemical properties, and delves into its application in research, including a detailed look at its mechanism of action and its influence on host-cell signaling pathways. Experimental methodologies are provided to support the practical application of this important research tool.

Core Chemical and Physical Properties

Delamanid-d4 is a stable, isotopically labeled form of Delamanid, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it is chemically identical to Delamanid but has a distinct molecular weight.[1][2]

Chemical Structure

IUPAC Name: (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][3][4]oxazole[5]

Chemical Formula: C₂₅H₂₁D₄F₃N₄O₆

SMILES: FC(F)(F)OC1=CC=C(OC2CCN(C3=C([2H])C([2H])=C(OC[C@@]4(C)CN5C(O4)=NC(--INVALID-LINK--=O)=C5)C([2H])=C3[2H])CC2)C=C1

Quantitative Data Summary

A summary of the key quantitative properties of Delamanid-d4 is presented in the table below. This data is essential for accurate experimental design and interpretation.

| Property | Value | Reference(s) |

| Molecular Weight | 538.52 g/mol | |

| Monoisotopic Mass | 538.19772600 Da | |

| Purity (by HPLC) | 99.9% | |

| Enantiomeric Excess (ee) | 99.8% | |

| Isotopic Purity (atom % D) | >98% | |

| Appearance | White Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Delamanid is a prodrug that is activated within Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The deuterated form, Delamanid-d4, is expected to have the same mechanism of action.

The activation of Delamanid is dependent on the deazaflavin-dependent nitroreductase (Ddn). This enzyme is part of the F420-dependent pathway. Mutations in genes associated with this pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance to Delamanid.

The following diagram illustrates the mycolic acid biosynthesis pathway, the target of Delamanid.

Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the inhibitory action of activated Delamanid.

Influence on Host Signaling Pathways: JAK/STAT1

Recent research has shown that Delamanid can modulate the host immune response. Specifically, Delamanid has been found to suppress the expression of the chemokine CXCL10 in human macrophages by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This suggests that in addition to its direct bactericidal effects, Delamanid may also have an anti-inflammatory role during tuberculosis treatment.

The diagram below outlines the JAK/STAT1 signaling pathway and the inhibitory effect of Delamanid.

Caption: Delamanid inhibits the JAK/STAT1 signaling pathway in macrophages, leading to reduced CXCL10 expression.

Experimental Protocols

Delamanid-d4 is primarily used as an internal standard in analytical methods. Below are generalized protocols for its synthesis and its application in a typical analytical workflow.

Synthesis of Delamanid-d4 (Conceptual)

A specific, detailed synthesis protocol for Delamanid-d4 is not publicly available. However, it would likely be synthesized using a deuterated precursor, specifically deuterated 4-bromophenol. General methods for the deuteration of phenols are well-established and typically involve hydrogen-deuterium exchange reactions.

Generalized Protocol for the Deuteration of Phenol (precursor to Delamanid-d4 synthesis):

-

Catalyst Preparation: A polymer-supported acid catalyst, such as Amberlyst 15, is dried under vacuum over a desiccant (e.g., sulfuric acid) for 24 hours.

-

Reaction Setup: The phenolic starting material (e.g., 4-bromophenol) is dissolved in deuterium oxide (D₂O) in a sealed reaction vessel. The dried catalyst is then added.

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 110°C) for a specified period (e.g., 24 hours) to facilitate the exchange of aromatic protons with deuterium.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated phenol is then extracted from the aqueous solution using an appropriate organic solvent. The organic phase is dried, and the solvent is removed under reduced pressure. The product can be further purified by column chromatography if necessary.

The resulting deuterated 4-bromophenol would then be used in a multi-step synthesis similar to that described for unlabeled Delamanid to yield Delamanid-d4.

Quantification of Delamanid in Biological Matrices using LC-MS/MS

Delamanid-d4 is employed as an internal standard to accurately quantify Delamanid in biological samples such as plasma or cerebrospinal fluid.

Experimental Workflow:

Caption: A typical workflow for the quantification of Delamanid in biological samples using Delamanid-d4 as an internal standard.

Detailed Protocol Steps:

-

Sample Preparation: Biological samples (e.g., 100 µL of plasma) are treated to remove proteins that can interfere with the analysis. This is commonly done by protein precipitation with a solvent like acetonitrile.

-

Internal Standard Spiking: A known concentration of Delamanid-d4 solution is added to the sample.

-

Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing Delamanid and Delamanid-d4 is then transferred for further processing, which may include solid-phase extraction for additional cleanup.

-

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile) to separate Delamanid and Delamanid-d4 from other matrix components.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ion transitions for both Delamanid and Delamanid-d4.

-

Quantification: The peak area ratio of Delamanid to Delamanid-d4 is used to construct a calibration curve from standards with known concentrations of Delamanid. The concentration of Delamanid in the unknown samples is then determined from this calibration curve.

Conclusion

Delamanid-d4 is an indispensable tool for researchers working on the development and clinical monitoring of Delamanid. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods. Furthermore, understanding the mechanism of action of Delamanid and its effects on host signaling pathways provides a broader context for its therapeutic effects and potential for immunomodulation. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this important deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Delamanid D4 | TargetMol [targetmol.com]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Delamanid-D4 | C25H25F3N4O6 | CID 145925636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of Delamanid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Delamanid-d4, the deuterated analog of the anti-tuberculosis drug Delamanid. Delamanid-d4 is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Delamanid in biological matrices.[1][2][3] This document outlines a plausible synthetic route, detailed characterization methodologies, and the biological context of Delamanid's mechanism of action.

Introduction to Delamanid and the Role of Isotopic Labeling

Delamanid is a nitro-dihydro-imidazooxazole derivative that has demonstrated efficacy against multidrug-resistant tuberculosis (MDR-TB).[4][5] It functions as a prodrug, activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. This activation leads to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Isotopically labeled compounds, such as Delamanid-d4, are indispensable in drug development. The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This allows it to be used as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise and accurate quantification of the non-labeled drug in complex biological samples. The IUPAC name for Delamanid-d4 is (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole, indicating the position of the four deuterium atoms on the central phenyl ring.

Synthesis of Delamanid-d4

While a specific, publicly available, step-by-step synthesis protocol for Delamanid-d4 is not detailed in the literature, a plausible synthetic route can be devised based on the known synthesis of Delamanid and standard isotopic labeling techniques. The key is the introduction of a deuterated precursor at an appropriate stage. A potential retrosynthetic analysis suggests that a deuterated phenol derivative would be a suitable starting material.

A proposed synthetic workflow is outlined below. This multi-step synthesis would involve the preparation of a deuterated key intermediate, followed by coupling reactions to construct the final molecule.

Proposed Synthetic Scheme

The synthesis of Delamanid has been reported to involve the coupling of a chiral epoxide intermediate with 2-bromo-4-nitroimidazole. To synthesize Delamanid-d4, a deuterated phenoxypiperidine intermediate would be required.

Key Deuterated Intermediate: Phenol-d4

The synthesis would likely commence with commercially available phenol-d5 (where all aromatic protons are replaced by deuterium), which can be selectively monobrominated to yield 4-bromophenol-d4. This deuterated intermediate would then be used in a multi-step sequence analogous to the synthesis of the non-deuterated Delamanid.

Experimental Workflow for Delamanid-d4 Synthesis

The following diagram illustrates a logical workflow for the synthesis of Delamanid-d4, starting from a deuterated precursor.

Caption: Proposed workflow for the synthesis of Delamanid-d4.

Characterization of Delamanid-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Delamanid-d4. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of Delamanid, but with a significant reduction or absence of signals corresponding to the protons on the central phenyl ring, confirming the location of deuterium labeling.

-

¹³C NMR: The carbon NMR spectrum will be largely unchanged from that of Delamanid.

-

²H NMR: The deuterium NMR spectrum should show a signal corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and exact mass of Delamanid-d4. The measured mass should correspond to the calculated mass of C₂₅H₂₁D₄F₃N₄O₆.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern of Delamanid-d4, which can be compared to that of Delamanid to further confirm its structure. The mass shift in the fragments containing the deuterated ring will provide additional evidence of successful labeling.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are used to determine the purity of the synthesized Delamanid-d4. A validated method should be used to separate Delamanid-d4 from any starting materials, intermediates, or byproducts. The retention time of Delamanid-d4 is expected to be very similar to that of Delamanid.

Summary of Characterization Data

The following table summarizes the expected characterization data for Delamanid-d4.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (ppm) | Absence of aromatic signals for the central phenyl ring. |

| ¹³C NMR | Chemical Shift (ppm) | Consistent with the structure of Delamanid. |

| ²H NMR | Chemical Shift (ppm) | Signal corresponding to the deuterated phenyl ring. |

| HRMS | [M+H]⁺ | Calculated m/z for C₂₅H₂₂D₄F₃N₄O₆⁺. |

| HPLC/UPLC | Purity (%) | ≥ 98% |

| Isotopic Enrichment | % Deuteration | ≥ 98% |

Mechanism of Action of Delamanid

Delamanid is a prodrug that requires activation within the mycobacterium. The following diagram illustrates the proposed signaling pathway for its mechanism of action.

Caption: Mechanism of action of Delamanid.

The activation of Delamanid is catalyzed by the F420-dependent nitroreductase, Ddn. This process generates reactive nitrogen species that are thought to be responsible for the drug's antimycobacterial activity. A primary target of these reactive species is the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. The inhibition of mycolic acid synthesis disrupts the cell wall, leading to bacterial death.

Application of Delamanid-d4 in Research

The primary application of Delamanid-d4 is as an internal standard for the quantification of Delamanid in biological samples such as plasma, cerebrospinal fluid, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol for LC-MS/MS Quantification

A typical experimental protocol for the quantification of Delamanid using Delamanid-d4 as an internal standard is as follows:

-

Sample Preparation: A known amount of Delamanid-d4 is spiked into the biological sample (e.g., plasma). Proteins are then precipitated using a solvent like acetonitrile. The sample is centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected into an LC system. Delamanid and Delamanid-d4 are separated from other matrix components on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Delamanid and Delamanid-d4.

-

Quantification: The peak area ratio of Delamanid to Delamanid-d4 is calculated. This ratio is then used to determine the concentration of Delamanid in the original sample by comparing it to a calibration curve prepared with known concentrations of Delamanid and a constant concentration of Delamanid-d4.

LC-MS/MS Parameters

The following table provides a summary of typical LC-MS/MS parameters for the analysis of Delamanid.

| Parameter | Condition |

| LC Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Delamanid) | Analyte-specific precursor > product ion |

| MRM Transition (Delamanid-d4) | Analyte-specific precursor > product ion (with a 4 Da mass shift) |

Conclusion

Delamanid-d4 is an essential tool for the accurate and precise quantification of Delamanid in preclinical and clinical research. This guide has provided a comprehensive overview of a plausible synthetic route, detailed characterization methods, and the application of Delamanid-d4 in bioanalytical assays. The methodologies and diagrams presented herein are intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and infectious disease research in their efforts to better understand the disposition and efficacy of this important anti-tuberculosis agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Delamanid-d4: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid is a potent anti-tuberculosis agent belonging to the nitro-dihydro-imidazooxazole class of compounds, crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Delamanid-d4 is the deuterated analog of Delamanid, where four hydrogen atoms have been replaced by deuterium.[3][4][5] This isotopic substitution is primarily utilized for pharmacokinetic studies as an internal standard in mass spectrometry-based assays. It is widely understood that deuteration does not alter the fundamental mechanism of action of a drug. Therefore, this guide details the core mechanism of action of Delamanid, which is congruous with that of Delamanid-d4.

Delamanid is a prodrug that requires bioactivation within the mycobacterium to exert its therapeutic effect. Its action culminates in the inhibition of mycolic acid synthesis, a vital component of the unique and robust cell wall of Mycobacterium tuberculosis, leading to cell death.

Core Mechanism of Action: A Two-Step Process

The mechanism of action of Delamanid can be elucidated as a sequential two-step process: bioactivation of the prodrug followed by the inhibition of mycolic acid synthesis.

Bioactivation via the F420 Coenzyme System

Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the Rv3547 gene in M. tuberculosis. This enzymatic reaction reduces the nitro group of Delamanid, leading to the formation of a reactive intermediate. This activation is dependent on the reduced form of the F420 coenzyme (F420H2). The biosynthesis and recycling of F420 involve several other enzymes, including those encoded by the genes fbiA, fbiB, fbiC, and fgd1. Mutations in any of these five genes can lead to resistance to Delamanid.

The activated Delamanid intermediate is highly reactive and is believed to generate reactive nitrogen species, including nitric oxide (NO), which contributes to its antimycobacterial activity.

Inhibition of Mycolic Acid Synthesis

The primary bactericidal effect of activated Delamanid stems from its ability to inhibit the synthesis of methoxy- and keto-mycolic acids. These mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a waxy coat that protects the bacterium from the host's immune system and antimicrobial agents. By disrupting the synthesis of these crucial cell wall components, Delamanid compromises the structural integrity of the cell wall, leading to bacterial lysis and death.

Quantitative Data: In Vitro Activity of Delamanid

The potency of Delamanid has been evaluated against a range of Mycobacterium species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies.

| Mycobacterium Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| M. tuberculosis | Drug-susceptible & MDR | 0.006 - 0.05 | - | - | |

| M. tuberculosis | INH-monoresistant | 0.063 | - | - | |

| M. tuberculosis | RIF-monoresistant | 0.063 | - | - | |

| M. tuberculosis | XDR | 0.125 | - | - | |

| M. kansasii | Clinical Isolates | - | 0.25 | 1 | |

| M. avium complex | Clinical Isolates | >16 | >16 | >16 | |

| M. abscessus subsp. abscessus | Clinical Isolates | >16 | >16 | >16 | |

| M. abscessus subsp. massiliense | Clinical Isolates | >16 | 8 to >16 | >16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This method is a colorimetric assay used to determine the MIC of Delamanid against M. tuberculosis.

1. Preparation of Mycobacterial Inoculum:

-

M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL.

2. Drug Dilution:

-

Delamanid is dissolved in DMSO to create a stock solution.

-

Serial two-fold dilutions of Delamanid are prepared in 7H9 broth in a 96-well microtiter plate. The final concentrations typically range from 32.0 to 0.0005 mg/L.

3. Inoculation and Incubation:

-

The prepared mycobacterial inoculum is added to each well containing the drug dilutions.

-

The plates are sealed and incubated at 37°C for 7 days.

4. Resazurin Addition and Reading:

-

After incubation, a solution of resazurin (a blue dye) is added to each well.

-

The plates are re-incubated for 24-48 hours.

-

In the presence of viable bacteria, resazurin is reduced to the pink-colored resorufin.

-

The MIC is determined as the lowest concentration of Delamanid that prevents this color change (i.e., the well remains blue).

Deazaflavin-Dependent Nitroreductase (Ddn) Enzyme Activity Assay

This spectrophotometric assay is used to measure the activity of the Ddn enzyme, which is responsible for activating Delamanid.

1. Reagents and Buffers:

-

Purified Ddn enzyme.

-

F420H2 (reduced deazaflavin coenzyme), prepared by enzymatic reduction of F420.

-

Delamanid solution.

-

Reaction buffer (e.g., Tris-HCl buffer at a specific pH).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate or a cuvette.

-

The reaction mixture contains the Ddn enzyme, F420H2, and the reaction buffer.

-

The reaction is initiated by the addition of Delamanid.

-

The oxidation of F420H2 to F420 is monitored by measuring the decrease in absorbance at 420 nm over time using a spectrophotometer.

3. Data Analysis:

-

The rate of the reaction is calculated from the linear phase of the absorbance change.

-

Enzyme kinetics parameters such as Km and Vmax can be determined by varying the concentrations of Delamanid and F420H2.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the mechanism of action of an anti-tubercular agent like Delamanid.

References

In Vitro Activity of Delamanid Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delamanid, a nitro-dihydro-imidazooxazole derivative, is a potent anti-tuberculosis agent with significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the in vitro activity of Delamanid, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. Notably, a thorough search for data on a deuterated form, "Delamanid-d4," did not yield any specific results, suggesting a lack of publicly available information on this particular analogue. Therefore, this document focuses on the extensive data available for Delamanid.

Mechanism of Action

Delamanid is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects.[1][2] The activation process is dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn).[1][3] The F420 coenzyme system, crucial for this activation, involves several enzymes including Fgd1, FbiA, FbiB, and FbiC.[1]

Once activated, Delamanid generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of essential components of the mycobacterial cell wall, specifically methoxy-mycolic and keto-mycolic acids. This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.

Mutations in the genes encoding the components of the F420 signaling pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to Delamanid resistance.

In Vitro Susceptibility of Mycobacterium tuberculosis

Delamanid demonstrates potent in vitro activity against a wide range of Mtb clinical isolates, including those resistant to other anti-TB drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of Delamanid against Mycobacterium tuberculosis

| Mtb Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Drug-Susceptible & Drug-Resistant | 0.004 | 0.012 | 0.001 - 0.05 | |

| Drug-Susceptible & Drug-Resistant | Not Specified | Not Specified | 0.006 - 0.024 | |

| Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) | Lower than Pretomanid | Lower than Pretomanid | 0.001 - 0.024 | |

| Isoniazid-monoresistant | 0.063 (alone), 0.015 (in combination with Bedaquiline) | Not Specified | Not Specified | |

| Rifampicin-monoresistant | 0.063 (alone), 0.015 (in combination with Bedaquiline) | Not Specified | Not Specified | |

| Extensively Drug-Resistant (XDR) | 0.125 (alone), 0.015 (in combination with Bedaquiline) | Not Specified | Not Specified |

Table 2: Intracellular Activity of Delamanid against Mycobacterium tuberculosis

| Host Cell Type | Mtb Strain | Delamanid Concentration (µg/mL) | Observation | Reference |

| Human Macrophage | Intracellular Mtb | 0.1 (at 4 hours) | Dose-dependent activity | |

| Macrophages | H37Rv and MDR-Mtb | MIC, 10xMIC, 20xMIC | Time and concentration-dependent bactericidal activity |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Delamanid against M. tuberculosis is typically determined using the agar proportion method on Middlebrook 7H10 or 7H11 agar.

Protocol: Agar Proportion Method

-

Preparation of Drug-Containing Media:

-

Prepare stock solutions of Delamanid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Incorporate serial twofold dilutions of Delamanid into molten Middlebrook 7H10 or 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Pour the agar into quadrant petri dishes. Include a drug-free control quadrant in each plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension of the M. tuberculosis isolate to be tested, adjusted to a McFarland standard of 1.0.

-

Prepare two dilutions of this suspension, typically 10⁻² and 10⁻⁴.

-

-

Inoculation and Incubation:

-

Inoculate each quadrant (drug-containing and drug-free) with 0.1 mL of the 10⁻² and 10⁻⁴ bacterial dilutions.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3 to 4 weeks.

-

-

Interpretation of Results:

-

Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free quadrants.

-

The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population compared to the drug-free control. This is determined by comparing the number of colonies on the drug-containing medium to the number of colonies on the drug-free control (inoculated with the 10⁻⁴ dilution). If the number of colonies on the drug-containing medium is less than 1% of the colonies on the control, the strain is considered susceptible at that concentration.

-

Intracellular Activity Assay

The intracellular bactericidal activity of Delamanid is assessed using an in vitro macrophage infection model.

Protocol: Macrophage Infection Assay

-

Cell Culture and Infection:

-

Culture a suitable macrophage cell line (e.g., J774 or human monocyte-derived macrophages) in appropriate culture medium.

-

Infect the macrophage monolayer with a suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

-

Incubate to allow for phagocytosis of the bacteria.

-

Wash the cells to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh culture medium containing various concentrations of Delamanid (and a drug-free control) to the infected macrophages.

-

Incubate for a defined period (e.g., 4 to 48 hours).

-

-

Quantification of Intracellular Bacteria:

-

At the end of the treatment period, lyse the macrophages to release the intracellular bacteria.

-

Prepare serial dilutions of the cell lysate and plate on a suitable agar medium (e.g., Middlebrook 7H11).

-

Incubate the plates until colonies are visible and count the CFUs.

-

-

Data Analysis:

-

Compare the CFU counts from the Delamanid-treated wells to the drug-free control wells to determine the reduction in intracellular bacterial viability.

-

Visualizations

Signaling Pathway

Caption: Delamanid activation and mechanism of action pathway.

Experimental Workflow

Caption: Workflow for MIC determination by agar proportion.

Conclusion

Delamanid consistently demonstrates potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates. Its unique mechanism of action, requiring activation by a mycobacterium-specific pathway, makes it a valuable component in the treatment of tuberculosis. The standardized protocols for determining its MIC and intracellular activity are crucial for ongoing research and clinical monitoring. Further investigation into deuterated analogues like Delamanid-d4 may be warranted to explore potential pharmacokinetic or pharmacodynamic advantages, although no data is currently available in the public domain.

References

- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics of Delamanid and the Role of Delamanid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Delamanid, a critical anti-tuberculosis agent. It also elucidates the role of its deuterated analog, Delamanid-d4, as an internal standard in bioanalytical methodologies. This document synthesizes key data on Delamanid's absorption, distribution, metabolism, and excretion (ADME) in relevant preclinical species and details the experimental protocols for its evaluation.

The Role of Delamanid-d4 in Pharmacokinetic Analysis

Delamanid-d4 is a stable isotope-labeled version of Delamanid, where four hydrogen atoms have been replaced with deuterium. In the context of preclinical and clinical pharmacokinetics, Delamanid-d4 is not a therapeutic agent but serves as an essential tool in the bioanalytical process. Specifically, it is used as an internal standard (IS) for the quantification of Delamanid in biological matrices such as plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a deuterated internal standard like Delamanid-d4 is considered the gold standard in LC-MS/MS-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (Delamanid), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-eluting nature allows for accurate correction of any variability in the analytical process, such as extraction efficiency and matrix effects, leading to highly accurate and precise quantification of Delamanid.

Preclinical Pharmacokinetics of Delamanid

Delamanid has been evaluated in several preclinical species, including mice, rats, dogs, guinea pigs, and rabbits, to characterize its pharmacokinetic profile before human studies.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Delamanid in various preclinical species following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of Delamanid in Preclinical Species

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 3 | 3 | 3 |

| Clearance (CL) (mL/min/kg) | 2.08 | 1.83 | 1.05 |

| Volume of Distribution (Vss) (L/kg) | 1.48 | 1.25 | 2.14 |

| Half-life (t½) (h) | 9.0 | 9.3 | 25.8 |

| [1] |

Table 2: Oral Pharmacokinetic Parameters of Delamanid in Preclinical Species

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 3 | 3 | 10 |

| Cmax (ng/mL) | 478.7 | 600.5 | 357.8 |

| Tmax (h) | 2 | 4 | 8 |

| AUC (ng·h/mL) | Data not available | Data not available | Data not available |

| Oral Bioavailability (%) | 35-60%[2] | 35-60%[2] | 35-60%[2] |

| [Data for Cmax and Tmax are from a single-dose study[3]] |

Absorption

Following oral administration, Delamanid is absorbed with time to maximum plasma concentration (Tmax) ranging from 2 to 8 hours in preclinical species. The oral bioavailability is estimated to be between 35% and 60% in mice, rats, and dogs.

Distribution

Delamanid exhibits a high volume of distribution in preclinical species, suggesting extensive distribution into tissues. It is highly bound to plasma proteins, primarily albumin, with a binding percentage of over 99.5%.

Metabolism

The metabolism of Delamanid is unique as it is primarily initiated by plasma albumin rather than hepatic enzymes. Albumin catalyzes the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid to form its major metabolite, M1 (DM-6705). This initial step is a crucial starting point for further metabolism.

Following the formation of M1, subsequent metabolism proceeds through three main pathways. The major pathway in humans, which is also observed in preclinical species, involves the hydroxylation of the oxazole moiety of M1 to form M2, followed by oxidation to a ketone form (M3), a reaction mainly catalyzed by CYP3A4. In total, eight metabolites (M1-M8) have been identified in plasma after repeated oral administration. There are quantitative species differences in the metabolic profile, with dogs and humans showing higher metabolic activity and higher plasma concentrations of metabolites compared to rodents.

Excretion

The primary route of excretion for Delamanid and its metabolites is through the feces, with less than 5% of the administered dose being excreted in the urine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are descriptions of key experimental protocols.

Animal Models and Dosing Regimens

-

Species: Common preclinical species for Delamanid pharmacokinetic studies include ICR mice, Sprague-Dawley rats, and beagle dogs. Guinea pigs and rabbits have also been used to study specific aspects of Delamanid's activity and distribution.

-

Dosing: For intravenous studies, Delamanid is typically dissolved in a suitable vehicle like dimethyl sulfoxide and administered via the tail vein in rodents or the cephalic vein in dogs. For oral studies, Delamanid is often administered by oral gavage. Dosing regimens vary depending on the study objectives, with single-dose studies used to determine basic pharmacokinetic parameters and multiple-dose studies to assess steady-state kinetics.

Bioanalytical Method: LC-MS/MS with Delamanid-d4 Internal Standard

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Delamanid in biological matrices.

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method for extracting Delamanid from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol (often containing the internal standard, Delamanid-d4) to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The resulting supernatant is then analyzed.

-

Tissue Homogenates: Tissues are first homogenized in a suitable buffer. Subsequently, a combination of protein precipitation and liquid-liquid extraction is often employed to isolate the analyte and internal standard from the more complex matrix.

-

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is commonly used.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Delamanid and Delamanid-d4 are monitored for quantification.

-

Mandatory Visualizations

Delamanid Metabolic Pathway

Caption: Metabolic pathway of Delamanid.

General Workflow for a Preclinical Pharmacokinetic Study of Delamanid

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

The Use of Delamanid-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Delamanid-d4 as an internal standard in the bioanalysis of the anti-tuberculosis drug, Delamanid. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of drugs in biological matrices by correcting for variability in sample preparation and instrument response.

Introduction to Delamanid and the Role of an Internal Standard

Delamanid, a bicyclic nitroimidazole, is a potent drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It functions as a prodrug, inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3][4] Accurate measurement of Delamanid concentrations in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for quantifying drugs in complex matrices like plasma and cerebrospinal fluid (CSF). The accuracy of these methods relies heavily on the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte of interest and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). Delamanid-d4, a deuterium-labeled analog of Delamanid, serves as an excellent internal standard for this purpose.

Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Delamanid | C₂₅H₂₅F₃N₄O₆ | 534.49 |

| Delamanid-d4 | C₂₅H₂₁D₄F₃N₄O₆ | 538.51 (approx.) |

Experimental Protocol: Quantification of Delamanid in Human Cerebrospinal Fluid (CSF) using LC-MS/MS

The following protocol is based on a validated method for the quantification of Delamanid and its major metabolite, DM-6705, in human CSF.

Materials and Reagents

-

Analytes and Internal Standards:

-

Delamanid

-

Delamanid-d4 (Internal Standard for Delamanid)

-

DM-6705 (Metabolite)

-

OPC-14714 (Internal Standard for DM-6705)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

Ammonium bicarbonate

-

Dimethyl sulfoxide (DMSO)

-

-

Biological Matrix:

-

Human Cerebrospinal Fluid (CSF)

-

Sample Preparation

The sample preparation involves protein precipitation followed by online solid-phase extraction (SPE).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| HPLC System | Agilent 1260 HPLC system |

| Online SPE Column | Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) |

| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 300 µL/min |

| Gradient Elution | A gradient elution program is used for chromatographic separation. |

| Total Run Time | 7.5 min |

| Mass Spectrometer | AB Sciex 5500 triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Delamanid | 535.2 | 378.1 |

| Delamanid-d4 | 539.2 | 382.1 |

| DM-6705 | 452.2 | 378.1 |

| OPC-14714 | 411.2 | 255.1 |

Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.

Method Validation and Performance

A summary of the validation parameters for the described method is presented below.

Table 3: Method Validation Summary

| Parameter | Result |

| Calibration Range | 0.300 - 30.0 ng/mL for both Delamanid and DM-6705 |

| Accuracy | Within ±15% of the nominal concentration (within ±20% at the LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Extraction Recovery | >98% and consistent across the analytical range |

Delamanid Metabolism and Bioanalytical Considerations

Delamanid is extensively metabolized, with the major metabolite being DM-6705. The metabolism of Delamanid is unique as it can be metabolized by plasma albumin. This highlights the importance of robust bioanalytical methods that can accurately quantify both the parent drug and its key metabolites.

Conclusion

Delamanid-d4 is an indispensable tool for the accurate and reliable quantification of Delamanid in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring high-quality data for pharmacokinetic and clinical studies. The detailed experimental protocol and performance data provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important anti-tuberculosis agent. The unique metabolism of Delamanid underscores the necessity of well-validated bioanalytical methods for both the parent drug and its major metabolites.

References

- 1. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent evidence on delamanid use for rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Delamanid: From Discovery to a Cornerstone in Tuberculosis Therapy

A Technical Guide on the Discovery, Development, and Analogs of a Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delamanid, a bicyclic nitroimidazole, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB).[1] This technical guide provides a comprehensive overview of the discovery and development of Delamanid, detailing its mechanism of action, key experimental findings, and the exploration of its analogs. Through a structured presentation of quantitative data, detailed experimental protocols, and visualizations of critical pathways, this document serves as an in-depth resource for researchers and professionals in the field of drug development.

Introduction: The Urgent Need for New TB Drugs

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease globally.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of existing first-line treatments, creating an urgent need for novel therapeutics.[1][2] Delamanid (formerly OPC-67683), developed by Otsuka Pharmaceutical Co., Ltd., emerged from a dedicated drug discovery program initiated in the early 1990s and was one of the first new anti-TB drugs to be approved in over four decades.[3]

Discovery and Development Timeline

The path to Delamanid's approval was a multi-year endeavor involving extensive screening and optimization.

-

Early 1990s: Otsuka Pharmaceutical initiates a TB drug development program.

-

1989: A related bicyclic nitroimidazole, CGI-17341, shows potent antimycobacterial activity but is halted due to mutagenic properties.

-

Lead Optimization: Researchers modify the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole scaffold, discovering that substitution at the 2-position of the side chain with a heteroatom could eliminate mutagenicity while retaining anti-TB activity. The (R)-enantiomer was found to be the active form against Mtb.

-

2014: Delamanid receives conditional marketing authorization from the European Medicines Agency (EMA) for the treatment of pulmonary MDR-TB in adults. It also gains approval in Japan and South Korea in the same year.

Mechanism of Action: A Prodrug with a Dual Threat

Delamanid is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect. Its mechanism of action is distinct and multifaceted, contributing to its efficacy against drug-resistant strains.

The activation of Delamanid is dependent on a deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the ddn gene in Mtb. This enzyme utilizes the reduced form of coenzyme F420 (F420H2) to reduce Delamanid. This bioactivation generates reactive nitrogen species, including nitric oxide (NO), and a highly reactive intermediate metabolite.

This activated form of Delamanid then executes a two-pronged attack on the mycobacterium:

-

Inhibition of Mycolic Acid Synthesis: The primary mechanism involves the inhibition of methoxy- and keto-mycolic acid synthesis. Mycolic acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. By disrupting their synthesis, Delamanid compromises the integrity of the cell wall, leading to bacterial death.

-

Respiratory Poisoning: The release of nitric oxide during Delamanid's metabolism acts as a respiratory poison, further contributing to its bactericidal activity.

This unique mechanism of action means there is no cross-resistance with existing anti-TB drugs like isoniazid and rifampicin.

Below is a diagram illustrating the activation pathway of Delamanid.

Caption: Activation pathway of the prodrug Delamanid.

Delamanid Analogs: The Search for Improved Therapeutics

The success of Delamanid spurred further research into analogs with potentially enhanced properties, such as improved efficacy, safety, or pharmacokinetic profiles. Structure-activity relationship (SAR) studies have been a key focus.

Initial work by Otsuka Pharmaceutical explored various substitutions on the 6-nitroimidazooxazole core. More recent efforts by other research groups have focused on replacing the phenoxy linker with saturated aza rings fused to heteroaryl rings, aiming to improve aqueous solubility while maintaining potent antimycobacterial activity. For instance, Chinese investigators synthesized and evaluated 40 new analogs with this strategy.

Another approach involved replacing the proximal phenyl ring with a pyrimidine, leading to the synthesis of 56 analogs. One compound from this series, compound 73, demonstrated a high level of activity against M. tuberculosis with low cytotoxicity.

The development of analogs like VL-2098, an anti-leishmanial candidate, also highlights the broader potential of the nitroimidazooxazole scaffold.

Quantitative Data from Clinical Trials

Delamanid has undergone rigorous clinical evaluation to establish its safety and efficacy. The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Phase IIb Trial (Trial 204) - Efficacy in MDR-TB Patients

| Treatment Group (Optimized Background Regimen +) | Number of Patients | Sputum Culture Conversion (SCC) at 2 Months (Liquid Medium) | P-value vs. Placebo |

| Placebo | 160 | 29.6% | - |

| Delamanid 100 mg BID | 161 | 45.4% | 0.008 |

| Delamanid 200 mg BID | 160 | 41.9% | 0.04 |

Table 2: Long-Term Observational Study - Favorable Outcomes and Mortality

| Delamanid Treatment Duration | Number of Patients | Favorable Outcomes | Mortality |

| ≤ 2 months | 229 | 55% | 8.3% |

| ≥ 6 months | 192 | 74.5% | 1.0% |

Table 3: Phase III Trial (Trial 213) - Safety and Efficacy

| Outcome | Delamanid Group (n=341) | Placebo Group (n=170) |

| Median Time to Sputum Culture Conversion | 51 days | 57 days |

| Treatment Success Rate (WHO definition) | 81.3% | 84.2% |

| Mortality Rate | 5.3% | 4.7% |

| Adverse Events (mainly gastrointestinal) | 28.2% | 22.4% |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and evaluation of Delamanid.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Delamanid against M. tuberculosis.

Methodology:

-

Strain Preparation: M. tuberculosis strains (including drug-susceptible and drug-resistant clinical isolates) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Drug Dilution: Delamanid is serially diluted in the culture medium to create a range of concentrations.

-

Inoculation: Microtiter plates are prepared with the drug dilutions, and a standardized inoculum of the Mtb suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).

-

MIC Determination: The MIC is defined as the lowest concentration of Delamanid that completely inhibits visible growth of Mtb.

Sputum Culture Conversion (SCC) Analysis

Objective: To assess the bactericidal activity of Delamanid in patients with pulmonary TB.

Methodology:

-

Sample Collection: Sputum samples are collected from patients at regular intervals (e.g., weekly) throughout the treatment period.

-

Sample Processing: Sputum is decontaminated and liquefied using standard methods (e.g., N-acetyl-L-cysteine-sodium hydroxide).

-

Culturing: The processed sputum is inoculated onto both liquid (e.g., MGIT) and solid (e.g., Löwenstein-Jensen) culture media.

-

Incubation: Cultures are incubated at 37°C and monitored for the growth of M. tuberculosis.

-

SCC Definition: Sputum culture conversion is defined as a series of five or more consecutive cultures that are negative for the growth of Mtb.

F420 Coenzyme Analysis

Objective: To investigate the role of the F420 pathway in Delamanid resistance.

Methodology:

-

Bacterial Lysis: Delamanid-resistant and -susceptible Mtb strains are cultured, harvested, and lysed to obtain cell-free extracts.

-

HPLC Analysis: The cell-free extracts are analyzed by high-performance liquid chromatography (HPLC) to determine the elution patterns of F420 and its precursors.

-

Gene Sequencing: The five genes involved in the F420 biosynthetic pathway (ddn, fgd1, fbiA, fbiB, and fbiC) are sequenced in the resistant strains to identify mutations.

-

Complementation Studies: To confirm the role of identified mutations, the wild-type gene is introduced into the resistant mutant to see if susceptibility to Delamanid is restored.

Mechanisms of Resistance

Despite its efficacy, resistance to Delamanid can emerge. The primary mechanism of resistance involves mutations in the genes responsible for the bioactivation of the drug.

Mutations in any of the five genes of the F420-dependent pathway (ddn, fbiA, fbiB, fbiC, and fgd1) can lead to Delamanid resistance. These mutations impair the ability of the mycobacterium to convert the Delamanid prodrug into its active form. This highlights the importance of using Delamanid in combination with other active anti-TB agents to prevent the acquisition of resistance.

The following diagram illustrates the relationship between the F420 pathway genes and Delamanid activation, and how mutations can lead to resistance.

References

- 1. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Nitroimidazoles in Revolutionizing Tuberculosis Treatment: A Technical Guide

For Immediate Release

[City, State] – [Date] – The global fight against tuberculosis (TB), particularly its multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, has been significantly bolstered by the advent of nitroimidazoles. This technical guide provides an in-depth analysis of the core science behind this promising class of drugs, with a focus on delamanid and pretomanid, for researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in TB Chemotherapy

For decades, the treatment of tuberculosis has relied on a limited arsenal of drugs, a situation that has become increasingly precarious with the rise of drug-resistant strains of Mycobacterium tuberculosis (M.tb). Nitroimidazoles represent a novel class of anti-tubercular agents with a unique mechanism of action, offering new hope for patients with difficult-to-treat TB.[1][2][3] Two leading compounds, delamanid and pretomanid, have demonstrated significant bactericidal activity against both actively replicating and dormant, non-replicating mycobacteria.[4][5] This dual activity is a critical attribute for achieving durable cures and shortening treatment durations.

Mechanism of Action: A Two-Pronged Attack

Nitroimidazoles are prodrugs that require bioreductive activation within the mycobacterial cell to exert their therapeutic effect. This activation is a key differentiator and a central element of their selective toxicity against M.tb.

Activation Pathway

The activation of nitroimidazoles is a multi-step process initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, encoded by the ddn (Rv3547) gene in M.tb. This enzyme specifically utilizes the reduced form of the rare cofactor F420 (F420H2) to reduce the nitroimidazole prodrug. The regeneration of F420H2 is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). The biosynthesis of cofactor F420 itself involves several enzymes, including FbiA, FbiB, and FbiC. Mutations in any of the genes encoding these proteins can lead to resistance.

Dual Bactericidal Mechanisms

Once activated, nitroimidazoles kill M.tb through two primary mechanisms depending on the oxygen availability, making them effective against both replicating and persistent bacteria.

-

Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, the activated metabolites of nitroimidazoles, such as pretomanid, inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Specifically, delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acids. This disruption of the cell wall's integrity leads to bacterial death.

-

Anaerobic Conditions (Non-replicating Bacilli): In the hypoxic environments characteristic of tuberculous granulomas, activated pretomanid releases reactive nitrogen species, including nitric oxide (NO). Nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production, which is lethal even to dormant bacteria.

Quantitative Efficacy Data

The in vitro and in vivo efficacy of nitroimidazoles has been extensively studied. The following tables summarize key quantitative data for pretomanid and delamanid.

Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis

| Compound | Strain | MIC (μg/mL) | Reference |

| Pretomanid (PA-824) | Drug-sensitive & MDR M.tb | < 1 (range: 0.039 - 0.531) | |

| Delamanid | Growing M.tb | 0.006 to 0.016 | |

| TBA-354 | Replicating M.tb H37Rv | Lower than Pretomanid, similar to Delamanid | |

| Metronidazole | Anaerobic M.tb | 12 (causes 98% reduction in viable counts) |

Table 2: In Vivo Efficacy of Pretomanid in a Murine TB Model

| Treatment Group | Formulation | Dose (mg/kg) | Reduction in Pulmonary Bacterial Counts | Reference |

| Pretomanid | MC | 100 | Similar to Rifampin (20 mg/kg) and Isoniazid (25 mg/kg) | |

| Pretomanid | CM2 | 100 | Similar to Moxifloxacin (100 mg/kg) and Isoniazid (25 mg/kg) | |

| Bedaquiline, Pretomanid, Linezolid | - | - | Significant reduction |

Experimental Protocols

Standardized protocols are crucial for the evaluation of anti-tubercular agents. Below are outlines of key experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC) - Microplate AlamarBlue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against replicating M.tb.

Protocol Details:

-

M.tb cultures are grown in 200 μl of 7H12 medium in a 96-well plate along with the test compound.

-

The plates are incubated for 7 days at 37°C.

-

AlamarBlue and Tween 80 are added to each well.

-

The plates are incubated for an additional 24 hours at 37°C.

-

Fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to control wells.

Assessment of Anaerobic Activity

Evaluating the efficacy of compounds against non-replicating M.tb requires specialized models that mimic the anaerobic conditions within host granulomas.

Objective: To determine the minimum anaerobicidal concentration (MAC) of a compound.

Methodology Outline:

-

M.tb is grown in a sealed environment with depleted oxygen to induce a state of non-replication.

-

The anaerobic cultures are then exposed to the test compound for a defined period (e.g., 96 hours).

-

Bacterial viability is assessed, often by determining colony-forming units (CFUs) on solid media.

-

The MAC is defined as the lowest concentration of the drug that causes a significant reduction (e.g., 90% or 1-log10) in bacterial numbers compared to untreated controls.

Mechanisms of Resistance

Resistance to nitroimidazoles can emerge through mutations in the genes involved in their activation pathway. The most frequently observed mutations are in:

-

ddn: The gene encoding the activating enzyme.

-

Genes involved in F420 biosynthesis (fbiA, fbiB, fbiC): These mutations prevent the production of the essential cofactor.

-

fgd1: The gene for the enzyme that reduces F420.

Notably, there is no cross-resistance between nitroimidazoles and other existing anti-TB drugs due to their unique mechanism of action. However, some mutations in ddn can confer resistance to pretomanid while the strain remains susceptible to delamanid, suggesting different binding modes of the two drugs to the Ddn enzyme.

Future Directions and Conclusion

Nitroimidazoles have emerged as a cornerstone of modern TB therapy, particularly for drug-resistant infections. The development of new analogs, such as TBA-354, with potentially improved pharmacokinetic and pharmacodynamic profiles, is an active area of research. A deeper understanding of the structure-activity relationships and resistance mechanisms will be crucial for the rational design of next-generation nitroimidazoles and for the development of strategies to preserve their long-term efficacy. The continued investigation into this class of compounds is paramount to achieving the global goal of ending the TB epidemic.

References

- 1. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles for the treatment of TB: past, present and future. | Semantic Scholar [semanticscholar.org]

- 3. Nitroimidazoles for the treatment of TB: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 5. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Delamanid-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Delamanid, a crucial drug for multidrug-resistant tuberculosis, using its deuterated internal standard, Delamanid-d4. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and therapeutic drug monitoring in various biological matrices. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Delamanid is a nitro-dihydro-imidazooxazole derivative that functions as a prodrug, inhibiting the synthesis of mycolic acids essential for the cell wall of Mycobacterium tuberculosis.[1][2][3] Its potent activity against multidrug-resistant strains makes it a vital component of modern tuberculosis treatment regimens.[4] Accurate quantification of Delamanid in biological samples is critical for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicity.[5]

LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Delamanid-d4, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Delamanid using Delamanid-d4.

Experimental Workflow

The overall experimental workflow for the quantification of Delamanid is depicted in the following diagram.

Caption: Experimental workflow for Delamanid quantification.

Method Development Logic

The development of a robust LC-MS/MS method follows a logical progression of optimization steps to ensure sensitivity, selectivity, and reproducibility.

Caption: Logical steps in LC-MS/MS method development.

Experimental Protocols

Materials and Reagents

-

Delamanid reference standard

-

Delamanid-d4 internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Polypropylene tubes

Stock and Working Solutions

-

Delamanid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Delamanid in 10 mL of methanol.

-

Delamanid-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Delamanid-d4 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Delamanid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Delamanid-d4 at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of blank plasma, calibration standards, or QC samples into 1.5 mL polypropylene tubes.

-

Add 10 µL of the Delamanid-d4 working solution to all tubes except the blank matrix.

-

Add 300 µL of acetonitrile (or methanol) to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1260 HPLC system or equivalent

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-1.0 min: 20% B

-

1.0-4.0 min: 20% to 95% B

-

4.0-5.0 min: 95% B

-

5.0-5.1 min: 95% to 20% B

-

5.1-7.0 min: 20% B

-

Mass Spectrometry:

-

System: AB Sciex 5500 Triple Quadrupole Mass Spectrometer or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 550°C

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Collision Gas: 9 psi

-

Selected Reaction Monitoring (SRM) Transitions:

-

Delamanid: m/z 534.2 → 394.2 (Quantifier), 534.2 → 165.1 (Qualifier)

-

Delamanid-d4: m/z 538.2 → 398.2 (Quantifier)

-

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the developed method, based on typical validation results reported in the literature.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Delamanid | Human Plasma | 1 - 1000 | > 0.995 |

| Delamanid | Mouse Plasma | 6 - 1000 | > 0.99 |

| Delamanid | CSF | 0.3 - 30 | > 0.99 |

| Delamanid | Hair | 0.003 - 2.1 (ng/mg) | > 0.99 |

Table 2: Precision and Accuracy

| Matrix | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |

| Human Plasma | LLOQ | 1 | < 20 | ± 20 |

| Low QC | 3 | < 15 | ± 15 | |

| Mid QC | 50 | < 15 | ± 15 | |

| High QC | 800 | < 15 | ± 15 | |

| Hair | LLOQ | 0.003 (ng/mg) | 2.53 | 11.82 |

| Low QC | 0.009 (ng/mg) | 8.64 | 8.01 | |

| Mid QC | 0.21 (ng/mg) | 8.40 | 7.94 | |

| High QC | 1.68 (ng/mg) | 7.61 | 8.92 |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |

| Delamanid | Human Plasma | Protein Precipitation | > 85 | < 15 |

| Delamanid | CSF | Protein Precipitation | > 98 | Not significant |

| Delamanid | Hair | Methanol Extraction | > 90 | -0.03 to -7.86 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of Delamanid in biological matrices. The use of a deuterated internal standard, Delamanid-d4, ensures high accuracy and precision. The detailed protocols for sample preparation and instrument parameters can be readily adapted by researchers for various applications, including pharmacokinetic analysis and therapeutic drug monitoring, contributing to the effective use of Delamanid in the treatment of multidrug-resistant tuberculosis.

References

- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Delamanid? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Delamanid in Plasma using Delamanid-d4 as an Internal Standard

These application notes provide a detailed protocol for the quantitative analysis of Delamanid in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Delamanid-d4 as the stable isotope-labeled internal standard (SIL-IS). This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Delamanid.

Introduction

Delamanid is a crucial therapeutic agent for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Accurate quantification of Delamanid in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Delamanid-d4, is the gold standard in LC-MS/MS bioanalysis.[3] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[3] This document outlines a validated bioanalytical method for the determination of Delamanid in plasma.

Experimental Protocols

This section details the materials, reagents, and procedures for the validated bioanalytical method.

2.1. Materials and Reagents

-

Delamanid analytical standard

-

Delamanid-d4 internal standard

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)

-

Diethyl ether

-

Formic acid

-

Purified water

-

Human plasma (with anticoagulant, e.g., heparin)

-

Polypropylene tubes

2.2. Stock and Working Solutions Preparation

-

Delamanid Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Delamanid in methanol.

-

Delamanid-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Delamanid-d4 in methanol.

-

Delamanid Working Solutions: Prepare a series of working solutions by diluting the Delamanid stock solution with methanol to achieve concentrations ranging from 0.06 to 10 µg/mL for plasma analysis.

-

IS Working Solution: Dilute the IS stock solution with methanol to prepare a working solution at a concentration of 2 µg/mL for plasma analysis.

-

Store all stock and working solutions in the dark at 4°C.

2.3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare calibration standards and QC samples by spiking 10 µL of the appropriate working solutions into 0.1 mL of blank plasma.

-

The typical calibration curve range for Delamanid in plasma is 6 to 1000 ng/mL.

-

QC samples are typically prepared at three concentration levels: low, medium, and high (e.g., 16, 160, and 800 ng/mL).

2.4. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction method is employed for plasma samples due to its minimal interference with endogenous substances and high extraction recovery.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a specified volume of the Delamanid-d4 internal standard working solution.

-

Add 1 mL of diethyl ether.

-

Vortex the mixture for a specified time (e.g., 5 minutes).

-

Centrifuge at a specified speed and temperature (e.g., 1800 x g for 10 minutes at 4°C).

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2.5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.

-

Analytical Column: A reversed-phase column, such as a Capcell Pak C18 MG (50 mm × 2.0 mm, 3 µm).

-

Mobile Phase: A gradient elution using purified water with 0.2% formic acid (Solvent A) and methanol with 0.2% formic acid (Solvent B).

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25°C.

-

Autosampler Temperature: 4°C.

-

Ionization Source: Positive ion electrospray ionization (ESI).

-

Detection Mode: Selected Reaction Monitoring (SRM).

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from the validation of the bioanalytical method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 6 - 1000 ng/mL |

| Regression Model | Linear |

| Weighting | 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 6 | ≤ 20 | ≤ 20 | 80 - 120 |

| Low QC | 16 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 160 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Stability

| Parameter | Condition | Result |

| Extraction Recovery | Low, Mid, High QC | Consistent and reproducible |

| Freeze-Thaw Stability | 3 cycles at -20°C | Stable |

| Short-Term Stability | 2 hours on ice | Stable |